molecular formula C16H23BN2O3 B1457155 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one CAS No. 883738-26-9

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one

Cat. No. B1457155
M. Wt: 302.2 g/mol
InChI Key: OVVJVGUNEKQSNA-UHFFFAOYSA-N
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Description

“1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one” is a complex organic compound. The compound contains a tetramethyl dioxaborolane group, which is a boron-containing compound often used in organic synthesis . The compound also contains an imidazolidinone group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of this compound could potentially involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This is a common reaction in organic synthesis involving the formation of carbon-boron bonds .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the known structures of its constituent groups. The tetramethyl dioxaborolane group consists of a boron atom bonded to two oxygen atoms and two methyl groups . The imidazolidinone group consists of a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This is a type of reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the properties of its constituent groups. For example, the tetramethyl dioxaborolane group is known to be a colorless liquid or semi-solid at room temperature .

Safety And Hazards

The safety and hazards associated with this compound would depend on the properties of its constituent groups. As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research involving this compound could include further exploration of its reactivity and potential applications in organic synthesis. Additionally, studies could investigate the properties of related compounds and their potential uses .

Relevant Papers

Several relevant papers were retrieved for the analysis of this compound. These papers could provide further information on the synthesis, properties, and applications of this compound .

properties

IUPAC Name

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)13-7-5-6-12(10-13)11-19-9-8-18-14(19)20/h5-7,10H,8-9,11H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVJVGUNEKQSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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